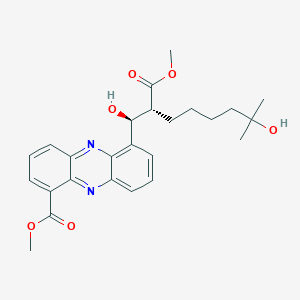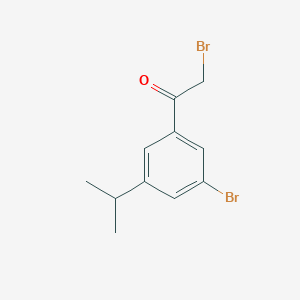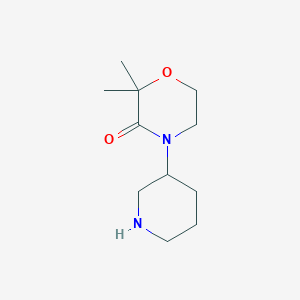
Streptophenazine I
Übersicht
Beschreibung
Streptophenazine I: is a phenazine derivative, a class of nitrogen-containing heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Streptophenazine I can be synthesized through the condensation of phenazine-1-carboxylic acid with appropriate alcohols or amines under acidic or basic conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or a strong base like sodium hydroxide.
Industrial Production Methods: On an industrial scale, this compound is produced through fermentation processes using specific strains of bacteria, such as Streptomyces species. The fermentation is carried out in controlled bioreactors, where the bacteria produce the compound as a secondary metabolite. The compound is then extracted and purified using techniques like solvent extraction and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Streptophenazine I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of phenazine-1,4,5,8-tetraol.
Reduction: Reduction typically results in the formation of phenazine-1,4,5,8-tetrahydrazine.
Substitution: Substitution reactions can yield various substituted phenazines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, Streptophenazine I is investigated for its antimicrobial properties against various pathogens. It has shown efficacy against bacteria, fungi, and even some cancer cell lines.
Medicine: this compound is explored for its potential use in developing new antimicrobial and anticancer drugs. Its ability to disrupt microbial cell membranes and inhibit cell growth makes it a promising candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used as a dye and pigment due to its vibrant coloration properties. It is also employed in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
Molecular Targets and Pathways: Streptophenazine I exerts its effects by interacting with cellular components, such as cell membranes and DNA. It disrupts membrane integrity, leading to cell lysis, and interferes with DNA replication and transcription processes.
Pathways Involved: The compound targets various cellular pathways, including those involved in cell division, apoptosis, and oxidative stress response. By modulating these pathways, this compound induces cell death in microbial cells and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Pyocyanin: Another phenazine derivative, known for its antimicrobial properties.
Phenazine-1-carboxylic acid: A simpler phenazine compound used as a precursor in the synthesis of more complex derivatives.
Methylphenazine: A methylated derivative of phenazine with similar biological activities.
Uniqueness: Streptophenazine I stands out due to its unique structural features and potent biological activities. Its ability to disrupt cellular processes and induce cell death makes it a valuable compound in scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 6-[(1S,2R)-1,7-dihydroxy-2-methoxycarbonyl-7-methyloctyl]phenazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,31)14-6-5-9-17(24(30)33-4)22(28)15-10-7-12-18-20(15)26-19-13-8-11-16(21(19)27-18)23(29)32-3/h7-8,10-13,17,22,28,31H,5-6,9,14H2,1-4H3/t17-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTCMUKPBNRTMJ-VGOFRKELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
![[(2-Methylsulfonyl)phenyl]benzoic acid](/img/structure/B1487262.png)


![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one hydrochloride](/img/structure/B1487268.png)


![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)


![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]hept-5-ylcarbamate hydrochloride](/img/structure/B1487276.png)


